N-(2-METHYLPHENYL)-N'-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE
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Overview
Description
N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of two methylphenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves the reaction of 2-methylphenylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHYLPHENYL)-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
- N-(3-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE
- N-(2-METHYLPHENYL)-N’-[(2-METHYLPHENYL)METHYL]ETHANEDIAMIDE
Uniqueness
N-(2-METHYLPHENYL)-N’-[(3-METHYLPHENYL)METHYL]ETHANEDIAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2-methylphenyl and 3-methylphenyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[(3-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-5-8-14(10-12)11-18-16(20)17(21)19-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGKVPSITYLHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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